AKOS-22

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de AKOS 022 implique plusieurs étapes, en commençant par la préparation de la structure de base de la pyrrolidinedioneLes conditions de réaction nécessitent souvent l'utilisation de solvants organiques tels que le diméthylsulfoxyde et des catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de AKOS 022 suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et du temps de réaction. Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

AKOS 022 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule, modifiant ainsi ses propriétés chimiques.

Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation d'atmosphères inertes pour éviter les réactions secondaires indésirables .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amine. Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, conduisant à une variété de composés modifiés .

Applications de recherche scientifique

AKOS 022 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les canaux anioniques dépendants du voltage et leur rôle dans les processus cellulaires.

Biologie : Investigué pour sa capacité à inhiber l'apoptose et à protéger contre le dysfonctionnement mitochondrial, ce qui le rend pertinent dans les études sur les maladies neurodégénératives et les maladies cardiovasculaires.

Médecine : Applications thérapeutiques potentielles dans le traitement des maladies associées à une apoptose accrue, telles que le cancer et les troubles neurodégénératifs.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le dysfonctionnement mitochondrial

Mécanisme d'action

AKOS 022 exerce ses effets en inhibant le canal anionique dépendant du voltage, qui joue un rôle crucial dans la régulation de la fonction mitochondriale. En empêchant l'oligomérisation de ce canal, AKOS 022 inhibe l'apoptose et protège contre le dysfonctionnement mitochondrial. Ce mécanisme implique la stabilisation du potentiel de la membrane mitochondriale, la réduction de la production d'espèces réactives de l'oxygène et la prévention de l'accumulation de calcium dans les mitochondries .

Applications De Recherche Scientifique

Research Applications

The following sections detail the significant research applications of AKOS-22, supported by case studies and experimental findings.

Inhibition of Apoptosis

This compound has been shown to inhibit apoptosis induced by various agents, including selenite and cisplatin. Studies indicate that it can prevent VDAC1 oligomerization and subsequent cell death in a concentration-dependent manner. For instance, at a concentration of 7.5 μM, this compound demonstrated approximately 50% inhibition of both VDAC1 oligomerization and apoptosis .

Modulation of Mitochondrial Function

By preventing the oligomerization of VDAC1, this compound helps maintain mitochondrial integrity and function. This modulation is critical in conditions where mitochondrial dysfunction contributes to disease pathology. The compound has been tested for its ability to protect against mitochondrial depolarization and reactive oxygen species (ROS) production, which are often elevated during apoptotic processes .

Potential Therapeutic Applications

Given its ability to inhibit apoptosis and modulate mitochondrial dynamics, this compound holds promise for therapeutic applications in:

- Cancer Treatment : By inhibiting apoptosis in cancer cells, this compound may enhance the effectiveness of other chemotherapeutic agents.

- Neuroprotection : The compound's protective effects on mitochondria could be beneficial in neurodegenerative diseases where cell death is prevalent.

Case Studies

Several studies have documented the effects of this compound on cellular models:

Case Study 1: Inhibition of Apoptosis in HEK293 Cells

In experiments using HEK293 cells treated with selenite, this compound was shown to maintain intracellular calcium levels and prevent mitochondrial depolarization. This study highlighted the compound's protective role against oxidative stress-induced cell death .

Case Study 2: Effects on Cancer Cell Lines

Research involving various cancer cell lines demonstrated that this compound could enhance the efficacy of cisplatin by preventing premature cell death, thereby allowing for more effective treatment regimens .

Mécanisme D'action

AKOS 022 exerts its effects by inhibiting the voltage-dependent anion channel, which plays a crucial role in regulating mitochondrial function. By preventing the oligomerization of this channel, AKOS 022 inhibits apoptosis and protects against mitochondrial dysfunction. This mechanism involves the stabilization of mitochondrial membrane potential, reduction of reactive oxygen species production, and prevention of calcium accumulation within mitochondria .

Comparaison Avec Des Composés Similaires

Composés similaires

VBIT-3 : Un autre inhibiteur du canal anionique dépendant du voltage avec des propriétés anti-apoptotiques similaires.

Unicité

AKOS 022 est unique dans son interaction spécifique avec le canal anionique dépendant du voltage, présentant un degré élevé de sélectivité et de puissance. Sa capacité à prévenir l'apoptose et à protéger la fonction mitochondriale à de faibles concentrations micromolaires le distingue des autres composés similaires .

Activité Biologique

AKOS-22, also known by its chemical identifier CAS 878983-38-1, is a compound primarily recognized for its role as an inhibitor of the voltage-dependent anion channel 1 (VDAC1). This channel plays a crucial role in mitochondrial function, facilitating the exchange of metabolites and ions across the mitochondrial membrane. The biological activity of this compound has been extensively studied, particularly in relation to its effects on apoptosis and cellular metabolism.

Interaction with VDAC1

This compound binds to VDAC1, inhibiting its oligomerization and thus reducing apoptosis in a concentration-dependent manner. The compound has a dissociation constant (K_d) ranging from approximately 15.4 μM to 154 μM, indicating its potency in inhibiting VDAC1 conductance . The inhibition of VDAC1 prevents the release of cytochrome c from mitochondria, a critical step in the apoptotic pathway, thereby protecting cells from apoptosis induced by various stimuli.

Effects on Cellular Metabolism

By modulating VDAC1 activity, this compound influences cellular metabolism and survival. The inhibition of VDAC1 oligomerization leads to alterations in mitochondrial dynamics, which are often implicated in neurodegenerative disorders and cancer. This specificity may provide therapeutic advantages in conditions where apoptosis modulation is necessary without broadly affecting other apoptotic pathways.

Inhibition of Apoptosis

Research indicates that this compound effectively inhibits apoptosis induced by agents like selenite and cisplatin. Flow cytometry studies using annexin-V/propidium iodide staining have shown that this compound can significantly reduce apoptotic cell death at low micromolar concentrations. Specifically, 50% inhibition of both apoptosis and VDAC1 oligomerization was observed at approximately 7.5 μM .

Comparison with Other Compounds

The following table summarizes the biological activity of this compound compared to other compounds targeting VDAC1:

| Compound Name | CAS Number | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | 878983-38-1 | Inhibits VDAC1 oligomerization | Protects against mitochondrial dysfunction |

| Hexokinase Inhibitors | Various | Inhibit glycolysis and promote apoptosis | Target metabolic pathways directly |

| Bcl-2 Inhibitors | Various | Inhibit anti-apoptotic proteins | Focus on apoptotic regulation |

| Arylalkylidene Derivatives | 6308-22-1 | Modulate ion channel activity | Structural diversity enhances activity |

This compound is unique due to its specific targeting of VDAC1 and its dual role in inhibiting both oligomerization and apoptosis, which may be advantageous in therapeutic contexts where mitochondrial function modulation is crucial.

Neuroblastoma Cell Line Studies

In experiments involving neuroblastoma cell lines (SH-SY5Y), this compound demonstrated significant protective effects against cisplatin-induced apoptosis. The compound inhibited both VDAC1 oligomerization and subsequent apoptotic processes, highlighting its potential as a therapeutic agent in cancer treatment .

Glucotoxicity Studies

In studies focused on glucotoxicity, this compound was shown to prevent the overexpression of VDAC1 in INS-1 cells, suggesting its role in preserving insulin secretion under diabetic conditions. This finding underscores the compound's relevance not only in oncology but also in metabolic disorders .

Propriétés

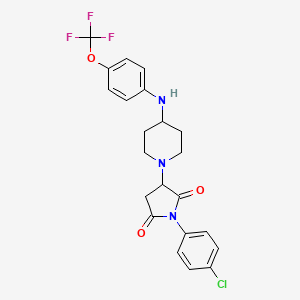

IUPAC Name |

1-(4-chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClF3N3O3/c23-14-1-5-17(6-2-14)29-20(30)13-19(21(29)31)28-11-9-16(10-12-28)27-15-3-7-18(8-4-15)32-22(24,25)26/h1-8,16,19,27H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVCWIMICOFQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=C(C=C2)OC(F)(F)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.